

Benzyltriethylammonium tetrafluoroborate CAS number 77794-93-5

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Benzyltriethylammonium tetrafluoroborate**

Cat. No.: **B051107**

[Get Quote](#)

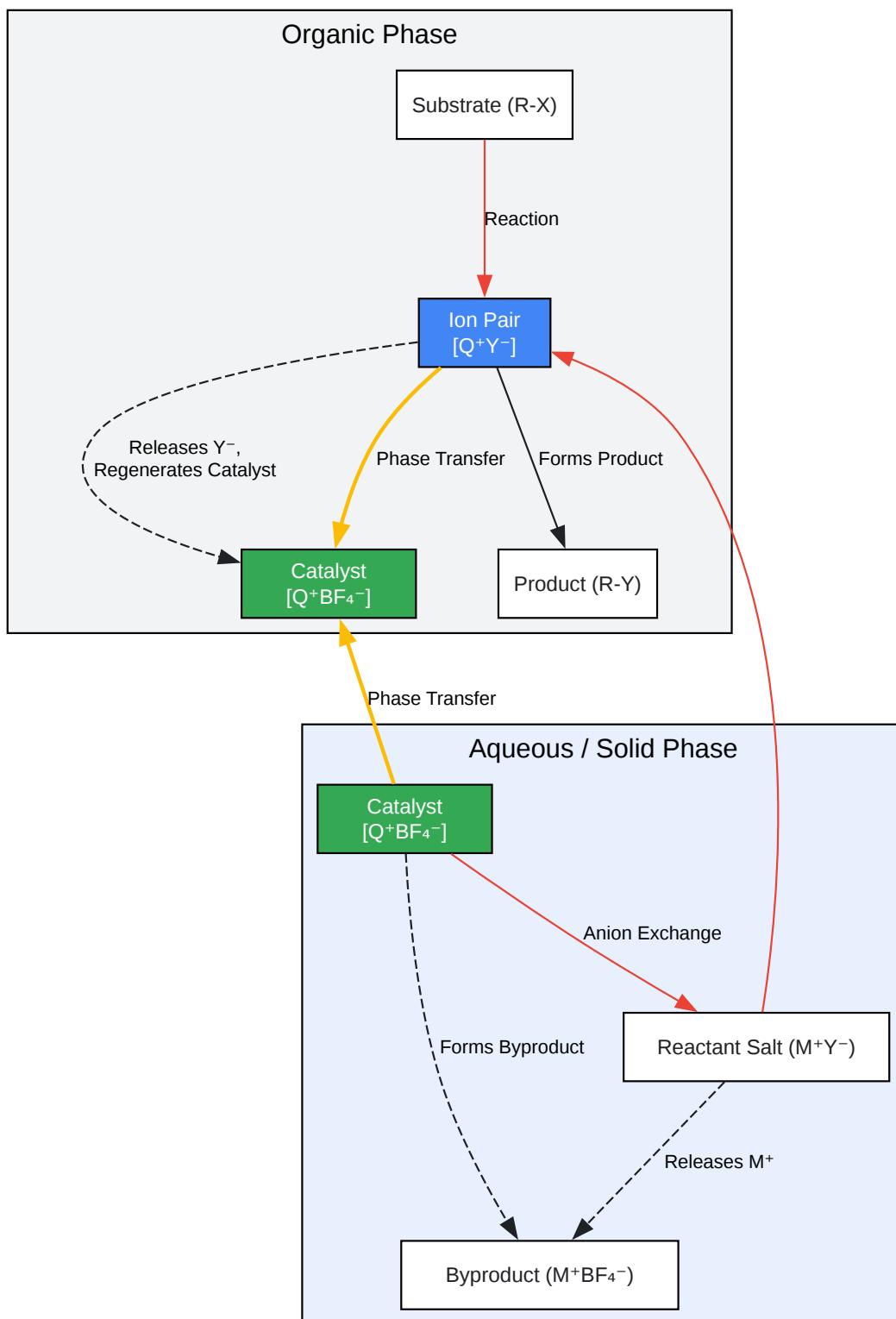
An In-depth Technical Guide to **Benzyltriethylammonium tetrafluoroborate** (CAS 77794-93-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Benzyltriethylammonium tetrafluoroborate**, a quaternary ammonium salt widely utilized in organic synthesis. This document details its core physicochemical properties, mechanism of action as a phase-transfer catalyst, key applications, detailed experimental protocols, and essential safety information.

Core Physicochemical Properties

Benzyltriethylammonium tetrafluoroborate is a white crystalline solid at room temperature. [1] Its key properties are summarized below, providing essential data for its use in experimental design and chemical synthesis.


Property	Value	Reference(s)
CAS Number	77794-93-5	[1]
Molecular Formula	C ₁₃ H ₂₂ BF ₄ N	[1]
Molecular Weight	279.13 g/mol	[1]
Appearance	White crystals	[1]
Melting Point	115-116 °C	[1]
Assay (HPLC)	≥98.0%	[1]
IUPAC Name	Benzyl(triethyl)azanium; tetrafluoroborate	
SMILES String	--INVALID-LINK--(F)(F)F.-- INVALID-LINK--(CC) (CC)Cc1cccc1	[1]
InChI Key	KJWXXJMAQURGGG- UHFFFAOYSA-N	[1]

Mechanism of Action: Phase-Transfer Catalysis

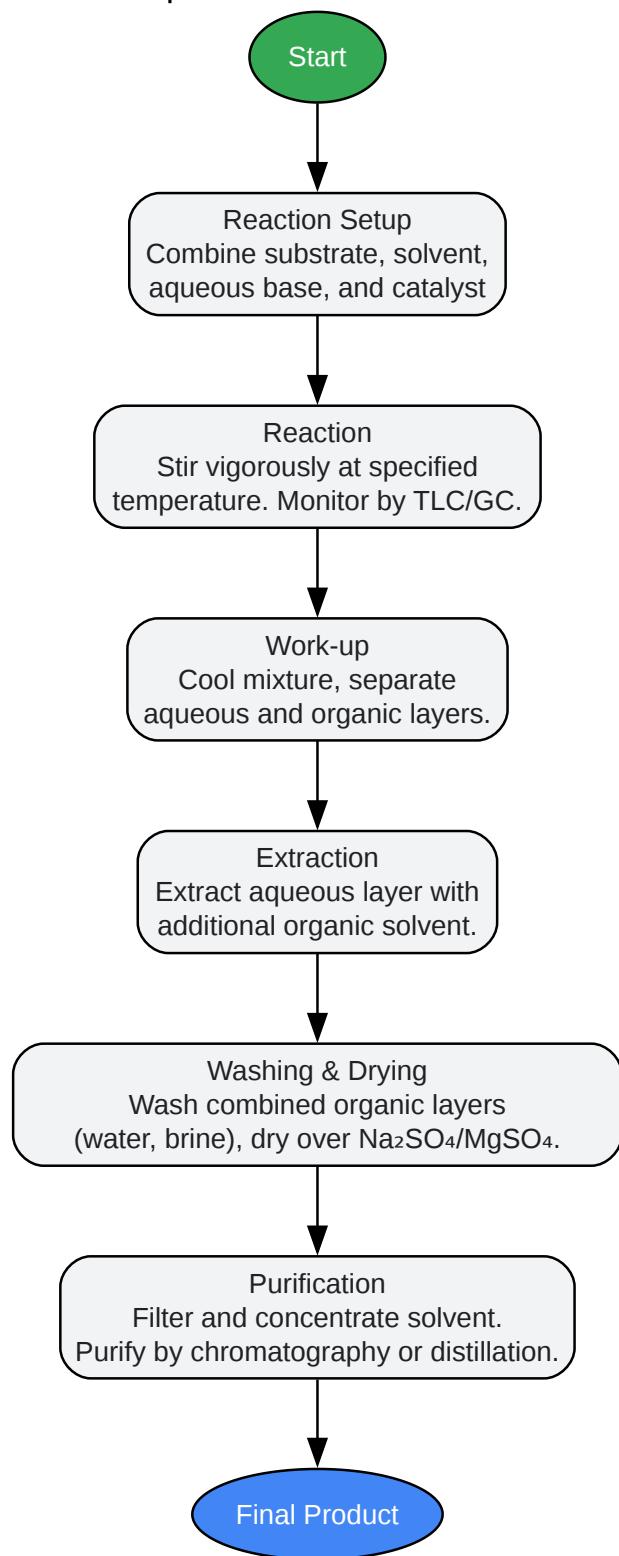
The primary application of **Benzyltriethylammonium tetrafluoroborate** is as a Phase-Transfer Catalyst (PTC).[\[2\]](#) This catalytic process is essential for facilitating reactions between reactants located in different immiscible phases, such as a solid-liquid or a liquid-liquid (e.g., aqueous-organic) system.[\[2\]](#)

The mechanism relies on the amphiphilic nature of the Benzyltriethylammonium cation [Q⁺]. The bulky organic groups (one benzyl, three ethyl) render the cation lipophilic and soluble in the organic phase. This allows it to form an ion pair with a reactant anion [Y⁻] from the aqueous or solid phase, shuttling it into the organic phase where the substrate [RX] is dissolved.[\[2\]](#) In the organic solvent, the anion is poorly solvated, making it a highly reactive "naked" nucleophile. After the nucleophile reacts with the substrate to form the product [RY], the catalyst cation is regenerated and returns to the aqueous/solid phase to repeat the cycle.[\[2\]](#) This process dramatically increases reaction rates, improves yields, and allows for the use of milder reaction conditions.[\[2\]](#)

Figure 1: Catalytic Cycle of Benzyltriethylammonium Tetrafluoroborate as a PTC

[Click to download full resolution via product page](#)Catalytic cycle of **Benzyltriethylammonium tetrafluoroborate**.

Key Applications in Organic Synthesis


As an effective PTC, **Benzyltriethylammonium tetrafluoroborate** is suitable for a variety of nucleophilic substitution reactions and alkylations. Its utility spans numerous transformations critical in pharmaceutical and fine chemical synthesis.[\[2\]](#)[\[3\]](#)

- Williamson Ether Synthesis: Catalyzes the formation of ethers from alkoxides and organohalides, often under mild conditions suitable for sensitive functional groups.[\[2\]](#)
- C-Alkylation: Facilitates the alkylation of carbon nucleophiles, such as the anions of nitriles and active methylene compounds.[\[3\]](#)
- N-Alkylation: Effective for the alkylation of nitrogen-containing heterocycles like indole.[\[2\]](#)
- Cyanation Reactions: Enables the safe and efficient transfer of cyanide anions from an aqueous or solid phase to an organic phase for reaction with alkyl halides.[\[2\]](#)
- Esterification: Promotes the reaction of carboxylate anions with alkyl halides to form esters, particularly useful in solid-liquid systems.[\[2\]](#)

Detailed Experimental Protocols

The following protocols are representative examples of reactions where **Benzyltriethylammonium tetrafluoroborate** or a closely related salt can be used as a phase-transfer catalyst.

Figure 2: General Experimental Workflow for a PTC Reaction

[Click to download full resolution via product page](#)

General experimental workflow for a PTC reaction.

Protocol 1: Williamson Ether Synthesis of 4-Ethylanisole

This protocol is adapted from established procedures for phase-transfer catalyzed ether synthesis.[\[2\]](#)

- Materials:
 - 4-Ethylphenol (1.22 g, 10 mmol)
 - 25% aqueous sodium hydroxide (4.0 g, 25 mmol)
 - **Benzyltriethylammonium tetrafluoroborate** (0.14 g, 0.5 mmol, 5 mol%)
 - Methyl iodide (1.56 g, 11 mmol)
 - Diethyl ether
 - Brine (saturated NaCl solution)
 - Anhydrous magnesium sulfate
- Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-ethylphenol, the aqueous sodium hydroxide solution, and **Benzyltriethylammonium tetrafluoroborate**.
- Procedure:
 - Add methyl iodide to the biphasic mixture.
 - Heat the mixture to a gentle reflux (approximately 60-70 °C) with vigorous stirring.
 - Maintain reflux for 1-2 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).[\[2\]](#)
- Work-up and Purification:
 - Once complete, allow the mixture to cool to room temperature.

- Add 20 mL of diethyl ether and 20 mL of water, then transfer to a separatory funnel and separate the layers.[2]
- Extract the aqueous layer with two additional 15 mL portions of diethyl ether.
- Combine the organic layers and wash with 20 mL of 5% aqueous sodium hydroxide, followed by 20 mL of brine.[2]
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify via column chromatography or distillation as needed.

Protocol 2: C-Alkylation of Phenylacetonitrile

This protocol for the ethylation of phenylacetonitrile is adapted from a procedure in Organic Syntheses which utilizes the closely related catalyst, **Benzyltriethylammonium chloride**.[3] The catalytic principle is identical.

- Materials:

- Phenylacetonitrile (257 g, 2.20 moles)
- 50% aqueous sodium hydroxide (540 mL)
- **Benzyltriethylammonium tetrafluoroborate** (6.1 g, 0.022 mole)
- Ethyl bromide (218 g, 2.00 moles)
- Benzene
- Dilute hydrochloric acid
- Anhydrous magnesium sulfate

- Procedure:

- In a 3 L, four-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, charge the 50% NaOH solution, phenylacetonitrile, and

Benzyltriethylammonium tetrafluoroborate.[3]

- Begin stirring and add the ethyl bromide dropwise over approximately 100 minutes, maintaining the reaction temperature between 28–35 °C using a water bath for cooling if necessary.[3]
- After the addition is complete, continue stirring for 2 hours at the same temperature, then increase to 40 °C for an additional 30 minutes.[3]
- Work-up and Purification:
 - Cool the reaction mixture to 25 °C.
 - Add 750 mL of water and 100 mL of benzene. Separate the layers.
 - Extract the aqueous phase with 200 mL of benzene.
 - Combine the organic layers and wash successively with 200 mL of water, 200 mL of dilute HCl, and 200 mL of water.[3]
 - Dry the organic layer over anhydrous magnesium sulfate.
 - Filter and remove the solvent by distillation under reduced pressure.
 - Distill the product through a Vigreux column to obtain pure 2-phenylbutyronitrile.[3]

Safety and Handling

Benzyltriethylammonium tetrafluoroborate should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

- Hazard Classifications: Eye Irritant 2, Skin Irritant 2, STOT SE 3 (Specific Target Organ Toxicity - Single Exposure).[1]
- Hazard Statements:
 - H315: Causes skin irritation.[1]
 - H319: Causes serious eye irritation.[1]

- H335: May cause respiratory irritation.[[1](#)]
- Precautionary Statements:
 - P261: Avoid breathing dust.
 - P280: Wear protective gloves/eye protection.
 - P302 + P352: IF ON SKIN: Wash with plenty of water.
 - P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[[1](#)]
- Target Organs: Respiratory system.[[1](#)]
- Storage: Store in a cool, dry, well-ventilated area below +30°C.[[1](#)]

Conclusion

Benzyltriethylammonium tetrafluoroborate is a highly effective and versatile phase-transfer catalyst with significant applications in modern organic synthesis. Its ability to facilitate reactions between immiscible reactants under mild conditions makes it an invaluable tool for researchers and drug development professionals seeking to improve reaction efficiency, yield, and safety. The data and protocols provided in this guide serve as a comprehensive resource for the successful application of this reagent in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzyltriethylammonium tetrafluoroborate for synthesis 77794-93-5 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]

- To cite this document: BenchChem. [Benzyltriethylammonium tetrafluoroborate CAS number 77794-93-5]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b051107#benzyltriethylammonium-tetrafluoroborate-cas-number-77794-93-5>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com